Absolute Stereochemistry: (1S,5S) Enantiomer vs. Racemic Mixture and (1R,5R) Enantiomer – Impact on Downstream Chiral Purity
The (1S,5S) enantiomer (CAS 1932534-25-2) is available in enantiomerically enriched form with a reported purity of 98% Min. (HPLC), whereas CAS 1373028-86-4 is frequently supplied as the racemic cis mixture (rel-(1R,5R)) at ≥97% purity . The (1R,5R) enantiomer (CAS 1165450-68-9) is a separate chemical entity. In chiral drug synthesis, use of the racemate instead of the single enantiomer introduces 50% of the undesired enantiomer into the downstream product, which can require costly chiral separation or result in inferior biological activity. For example, in the 3-ABH triple reuptake inhibitor series, stereochemistry at the bridgehead position was critical for SERT/NET/DAT selectivity and potency, with specific enantiomers showing >10-fold differences in transporter inhibition [1].
| Evidence Dimension | Enantiomeric composition and purity |
|---|---|
| Target Compound Data | (1S,5S)-tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: ≥98% purity (HPLC), single enantiomer |
| Comparator Or Baseline | Racemic cis mixture (CAS 1373028-86-4): ≥97% purity, 1:1 mixture of (1S,5S) and (1R,5R) ; (1R,5R) enantiomer (CAS 1165450-68-9): available as separate entity. |
| Quantified Difference | Single enantiomer vs. racemate: the racemate contains 50% unwanted enantiomer; no quantitative enantiomeric excess specification for the racemate is reported. |
| Conditions | HPLC purity analysis; vendor specifications from Chemscene and Leyan. |
Why This Matters
Procuring the single (1S,5S) enantiomer eliminates the need for costly chiral resolution steps and ensures stereochemical fidelity in downstream chiral drug candidates.
- [1] Micheli F, et al. 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. J Med Chem. 2010;53(6):2534-2551. doi:10.1021/jm901818u View Source
